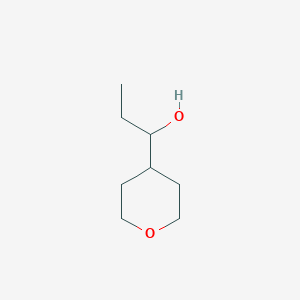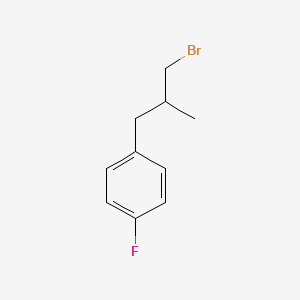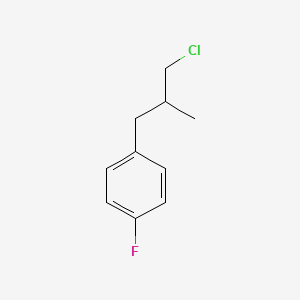![molecular formula C11H14BrNOS B11722604 (S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722604.png)
(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide is an organic compound known for its unique chemical structure and properties. It features a bromophenyl group attached to a sulfinamide moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of (S)-2-methylpropane-2-sulfinamide with 4-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylhydrazine hydrochloride: Shares the bromophenyl group but differs in the functional groups attached.
4-bromophenyl 4-bromobenzoate: Contains two bromophenyl groups and exhibits different chemical properties.
Uniqueness
(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its specific combination of a bromophenyl group and a sulfinamide moiety
Properties
Molecular Formula |
C11H14BrNOS |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/t15-/m0/s1 |
InChI Key |
LDRVYZUIUHRGAW-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B11722522.png)
![4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate](/img/structure/B11722524.png)
![[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B11722527.png)



![3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine](/img/structure/B11722551.png)







